molecular formula C9H19N3 B1281536 1-Azidononane CAS No. 80077-60-7

1-Azidononane

Cat. No.: B1281536
CAS No.: 80077-60-7
M. Wt: 169.27 g/mol
InChI Key: JKHFKRIGVRZLEA-UHFFFAOYSA-N
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Description

1-Azidononane is an aliphatic organic compound containing a nine-carbon chain with an azide (-N₃) functional group at the terminal position. It is primarily utilized in synthetic chemistry for click chemistry applications, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and in medicinal chemistry for constructing bioactive molecules.

Properties

IUPAC Name

1-azidononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3/c1-2-3-4-5-6-7-8-9-11-12-10/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHFKRIGVRZLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508100
Record name 1-Azidononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80077-60-7
Record name 1-Azidononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1-Azidononane can be synthesized through several methods. One common approach involves the substitution reaction of 1-bromononane with sodium azide. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

C9H19Br+NaN3C9H19N3+NaBr\text{C}_9\text{H}_{19}\text{Br} + \text{NaN}_3 \rightarrow \text{C}_9\text{H}_{19}\text{N}_3 + \text{NaBr} C9​H19​Br+NaN3​→C9​H19​N3​+NaBr

Industrial production methods may involve similar substitution reactions but on a larger scale, with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Azidononane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

    Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include organic solvents, catalysts like copper or iron, and specific temperature and pressure conditions. Major products formed from these reactions include triazoles, amines, and other nitrogen-containing compounds .

Scientific Research Applications

Chemical Synthesis

1-Azidononane serves as a crucial building block in organic synthesis. Its azide functional group allows for the use of click chemistry, a powerful tool for creating complex molecular architectures. The compound can be employed in the synthesis of various derivatives and functionalized materials.

Case Study: Synthesis of Azido-Functionalized Compounds

A recent study demonstrated the successful synthesis of azido-substituted compounds that can be utilized in hybrid materials. The azido groups were incorporated into a tricyclic laddersiloxane structure through selective hydrosilylation and nucleophilic substitution, yielding high overall yields. These azido-functionalized compounds were further reacted using click chemistry to create multidentate ligands, showcasing their potential in catalysis .

Bioconjugation Applications

This compound is also significant in bioconjugation processes. Its bioorthogonal reactivity enables the selective labeling of biomolecules, facilitating the study of biological processes and the development of targeted therapies.

Case Study: Metabolic Labeling

A patent outlines the use of this compound for metabolic labeling and enhancement of biological materials through bioorthogonal reactions. This approach allows researchers to tag specific biomolecules within living systems, enabling detailed studies on cellular functions and interactions .

Materials Science

In materials science, this compound is utilized for creating functionalized polymers and nanomaterials. Its ability to undergo click reactions makes it an ideal candidate for developing advanced materials with tailored properties.

Data Table: Applications in Materials Science

Application AreaDescriptionExample Use Case
Polymer FunctionalizationIncorporation into polymer chains for enhanced propertiesDevelopment of smart materials
NanomaterialsSynthesis of nanoparticles with azide functionalitiesCreation of drug delivery systems
CoatingsSurface modification for improved adhesion or biocompatibilityBiomedical implants and devices

Catalysis

The compound has shown promise in catalytic applications as well. For instance, azido-functionalized compounds derived from this compound can act as ligands in metal-catalyzed reactions.

Case Study: Catalytic Reactions

Research has indicated that this compound derivatives can be used as ligands in copper-catalyzed oxidative dehydrogenation reactions. This application demonstrates its utility in facilitating important chemical transformations .

Mechanism of Action

The mechanism of action of 1-azidononane involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, where this compound reacts with alkynes to form triazoles under mild conditions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

1-Iodononane (C₉H₁₉I)

  • Structure : A nine-carbon chain with a terminal iodine atom instead of an azide group.
  • Physical Properties : Liquid at room temperature (density: 1.288 g/mL at 25°C) .
  • Reactivity: Primarily undergoes nucleophilic substitution (e.g., SN2 reactions) due to the polarizable iodine leaving group. Unlike 1-azidononane, it lacks utility in cycloaddition reactions.
  • Applications : Used as an alkylating agent in organic synthesis .

1-Aminoundecane (C₁₁H₂₅N)

  • Structure : An 11-carbon chain with a terminal amine (-NH₂) group.
  • Molecular Weight : 171.33 g/mol .
  • Reactivity: Exhibits basicity and participates in salt formation or amidation reactions.
  • Applications : Intermediate in surfactant and polymer production .

Comparative Analysis of Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Physical State Melting Point (°C) Density (g/mL) Key Functional Group
This compound C₉H₁₉N₃ 169.27 Solid 123.8–126.1 - Azide (-N₃)
1-Iodononane C₉H₁₉I 254.15 Liquid - 1.288 Iodide (-I)
1-Aminoundecane C₁₁H₂₅N 171.33 Liquid - - Amine (-NH₂)

Research Findings and Pharmacological Relevance

Biological Activity

1-Azidononane (C9H19N3) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse sources to illustrate its potential applications and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of an azide group (-N3) attached to a nonane backbone. Its molecular structure can be represented as follows:

  • Molecular Formula : C9H19N3
  • CAS Number : 12722565
  • IUPAC Name : this compound

The azide functional group is known for its reactivity, particularly in bioorthogonal chemistry, allowing for selective labeling and functionalization of biomolecules.

This compound exhibits several biological activities that are primarily attributed to its azide group. The compound can participate in various chemical reactions, including:

  • Bioorthogonal Reactions : The azide group allows for click chemistry applications, enabling the conjugation of biomolecules for imaging and therapeutic purposes.
  • Antimicrobial Activity : Some studies suggest that azide-containing compounds may possess antimicrobial properties, although specific data on this compound is limited.

Case Studies and Research Findings

Recent research has highlighted the utility of this compound in synthetic biology and medicinal applications. Notably:

  • Synthetic Applications : In a study focused on catalytic strategies for upgrading plastic waste, this compound was utilized to generate N-alkylanilines through selective reactions with other organic compounds . This illustrates its potential role in sustainable chemistry.
  • Potential Antimicrobial Properties : While direct studies on the antimicrobial effects of this compound are scarce, compounds with similar azide functionalities have shown promise against various pathogens. Further research is needed to establish specific efficacy against bacterial or fungal strains.
  • Cellular Uptake and Toxicity : Preliminary studies indicate that compounds with azide groups may exhibit varying degrees of cytotoxicity depending on their structure and concentration. Understanding the toxicity profile of this compound is crucial for its application in biological systems.

Data Table: Summary of Biological Activities

Activity Description References
Bioorthogonal ChemistryFacilitates selective labeling and functionalization of biomolecules ,
Antimicrobial PotentialLimited evidence suggests possible antimicrobial properties ,
Synthetic ApplicationsUsed in reactions to produce N-alkylanilines from plastic waste
CytotoxicityVaries based on concentration; requires further investigation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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